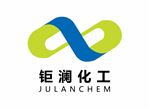- Catalysts and Inorganic Chemicals
- Solvents and Organic Chemicals
- Natural Products and Extracts
- Material Chemicals
- Other
- Element
- Pharmaceutical and Biochemical Products
- Pesticide Chemicals
- Catalysts
- Inorganic Compounds
- Organic Solvents
- Organic Compounds
- Pharmaceutical Active Ingredients
- Pharmaceutical Intermediates
- Pharmaceutical Impurities
- Medicinal Building Blocks
- Medical
- Pesticide Active Ingredients
- Pesticide Intermediates
- Pesticides
- Fertilizers
- Plant Extracts
- Animal Extracts
- Natural Pigments
- Natural Toxins
- Flavors and Fragrances
- High Polymer Materials
- Colorants and Pigments
- Paints and Varnishes
- Electrical Materials
- Chemical Reagents
- Chemical additives
Recommended suppliers
Heyuan Broad Spectrum Biotechnology Co., Ltd
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Reagent

Tiancheng Chemical (Jiangsu) Co., Ltd
 Audited Supplier
Audited Supplier
Gold Member
Company nature: Private enterprises
CN Supplier
Bulk
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Reagent

Nantong Boya Environmental Protection Technology Co., Ltd
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Bulk

Lipids and lipid-like molecules
Lipids and lipid-like molecules are a diverse group of substances that play crucial roles in various biological processes, including energy storage, cell membrane structure, and signaling pathways. These compounds can be broadly classified into several categories: fatty acids, triglycerides, phospholipids, sphingolipids, and sterols.
Fatty acids serve as building blocks for other lipids and are involved in energy metabolism and the synthesis of hormones. Triglycerides are major storage lipids found in adipose tissue, providing a significant source of energy for the body. Phospholipids form the basis of cell membranes, maintaining their structural integrity while facilitating the transport of molecules across cellular barriers.
Sphingolipids, including sphingomyelin and ceramides, are essential components of myelin sheaths, which insulate nerve fibers to enhance signal transmission efficiency. Sterols, such as cholesterol, are important for cell membrane fluidity and serve as precursors for steroid hormones and vitamin D synthesis.
In industrial applications, lipids and lipid-like molecules find uses in cosmetics, pharmaceuticals, food additives, and renewable energy sources, making them vital components in numerous chemical products and processes.


-
(-)-(5)-trans Cloprostenol: A Key Player in Chemical Biopharmaceuticals(-)-(5)-trans Cloprostenol: A Key Player in Chemical Biopharmaceuticals (-)-(5)-trans Cloprostenol, a synthetic analog of prostaglandin E2 (PGE2), has emerged as a significant compound in the field of chemical biopharmaceuticals. Known for its stereochemical purity and potent biological activity, this molecule has found applications in various therapeutic areas, including reproductive health and...
-
Triadimefon's Peculiarities in Chemical Biopharmaceuticals and its ApplicationsTriadimefon's Peculiarities in Chemical Biopharmaceuticals and its Applications Introduction Triadimefon, a heterocyclic compound belonging to the triazole class, has garnered significant attention in the field of chemical biopharmaceuticals due to its unique structural features and diverse biological activities. Originally developed as a fungicide, Triadimefon has demonstrated potential beyond...
-
Tigecycline: A Review of Its Pharmacological Properties and Therapeutic Applications in BiopharmaceuticalsTigecycline: A Review of Its Pharmacological Properties and Therapeutic Applications in Biopharmaceuticals Introduction to Tigecycline Tigecycline is a glycylcycline antibiotic that has garnered significant attention in the field of biomedicine due to its unique pharmacological properties and broad-spectrum antimicrobial activity. It belongs to the tetracycline family but differs structurally by...
-
Terbinafine: A Comprehensive Review of its Pharmacological Properties and Therapeutic ApplicationsTerbinafine: A Comprehensive Review of its Pharmacological Properties and Therapeutic Applications Introduction to Terbinafine Terbinafine is a synthetic antifungal agent that has gained significant attention in the field of biomedicine due to its potent activity against dermatophytes, yeasts, and other fungi. Originally developed by the pharmaceutical company Novartis, terbinafine was approved...
-
Tackling Skin Conditions with the Antimicrobial Properties of Tea Tree Oil in BiopharmaceuticalsTackling Skin Conditions with the Antimicrobial Properties of Tea Tree Oil in Biopharmaceuticals Tea tree oil has long been recognized for its potent antimicrobial properties, making it a valuable ingredient in biopharmaceutical products designed to address various skin conditions. Derived from the leaves of the Melaleuca alternifolia plant native to Australia, tea tree oil contains numerous...






